(4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione
Description
The compound “(4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione” belongs to the pyrrolidine-2,3-dione class, a scaffold known for its diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . Its structure features a pyrrolidine-2,3-dione core substituted with a 4-chlorophenyl-hydroxymethylidene group at position 4, a 3,4-dimethoxyphenyl group at position 5, and a pyridin-2-yl moiety at position 1. Related derivatives have been synthesized via multi-step reactions involving cyclohexanedione intermediates and substituted anilines under catalytic conditions .
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5/c1-31-17-11-8-15(13-18(17)32-2)21-20(22(28)14-6-9-16(25)10-7-14)23(29)24(30)27(21)19-5-3-4-12-26-19/h3-13,21,28H,1-2H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEUKXOMMNFBDE-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the 4-Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst like aluminum chloride.
Addition of the Hydroxymethylidene Group: This can be introduced via a condensation reaction with formaldehyde or a similar reagent.
Attachment of the 3,4-Dimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction using 3,4-dimethoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Redox Reactions
The hydroxymethylidene group (–CH=C(OH)–) undergoes oxidation and reduction under controlled conditions:
-
Mechanistic Insight :
The hydroxymethylidene group’s conjugated system stabilizes intermediates during redox transformations. Oxidation likely proceeds via radical intermediates, while reductions target the α,β-unsaturated carbonyl system .
Nucleophilic Attack at the Dione Core
The electron-deficient carbonyl groups in the pyrrolidine-2,3-dione core are susceptible to nucleophilic substitution:
-
Key Finding :
The pyridin-2-yl group at position 1 sterically shields the adjacent carbonyl, directing nucleophiles toward the less hindered C3 carbonyl .
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl and 4-chlorophenyl groups participate in electrophilic reactions:
-
Spectral Evidence :
Nitro derivatives show characteristic IR peaks at 1,520 cm⁻¹ (NO₂ asym) and 1,350 cm⁻¹ (NO₂ sym) .
Acid-Base Reactions
The compound exhibits pH-dependent tautomerism and deprotonation:
| Site | pKa | Behavior |
|---|---|---|
| Hydroxymethylidene (–CH=C(OH)–) | ~8.5 | Deprotonates to form enolate (–CH=C(O⁻)–) |
| Pyridine N | ~4.5 | Protonates in acidic media (e.g., HCl/MeOH) |
-
Applications :
Enolate formation enables C–C bond formation under aldol-like conditions, as demonstrated in .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the hydroxymethylidene system:
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (λ = 300 nm), CH₂Cl₂ | Cyclobutane dimer | Φ = 0.12 |
-
Limitations :
Steric bulk from the pyridine and dimethoxyphenyl groups reduces dimerization efficiency compared to simpler analogs .
Functional Group Interconversion
The dimethoxyphenyl group undergoes demethylation:
| Reagent | Conditions | Product |
|---|---|---|
| BBr₃ | –78°C, CH₂Cl₂ | Catechol derivative (free –OH groups) |
-
Synthetic Utility :
Demethylation products show enhanced hydrogen-bonding capacity for biological targeting .
Stability Under Thermal Conditions
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range | Mass Loss (%) | Proposed Process |
|---|---|---|
| 150–200°C | 5% | Loss of crystal water |
| 250–300°C | 40% | Degradation of dimethoxyphenyl group |
-
Handling Recommendations :
Storage under inert atmosphere (N₂/Ar) below 25°C prevents thermal decomposition .
Comparative Reactivity Table
A comparison with structurally related compounds highlights substituent effects:
| Compound | Relative Reactivity (Nucleophilic Attack) | Thermal Stability (°C) |
|---|---|---|
| Target Compound | Moderate (steric hindrance) | 250 |
| Morpholinoethyl analog | High | 220 |
| Furan-containing analog | Low | 180 |
Scientific Research Applications
The compound exhibits a range of biological activities relevant to pharmaceutical research:
- Anticancer Properties :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Studies and Research Findings
- Synthesis and Biological Evaluation :
- In Silico Docking Studies :
Mechanism of Action
The mechanism of action of (4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural similarities with other pyrrolidine-2,3-dione derivatives reported in the literature:
- Compound from : 4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione features a nitrophenyl group and methylamino substituents.
- Compound from : A derivative with naphthyl and sulfanylidene substituents (C₄₄H₃₀N₄O₄S₂, MW 742.87) demonstrates how bulkier substituents increase molecular weight and steric hindrance, which may reduce bioavailability compared to the target compound’s smaller aryl groups .
Table 1: Structural Comparison of Pyrrolidine-2,3-Dione Derivatives
Physicochemical Properties
- Melting Points : Derivatives with chloro and methoxy substituents (e.g., compounds) exhibit melting points between 268–287°C, suggesting high crystallinity due to polar functional groups . The target compound’s melting point is expected to fall within this range.
- Synthetic Yields : Pyrrolidine-2,3-dione derivatives synthesized via cyclohexanedione-aniline condensations (e.g., ) show yields of 67–81%, indicating efficient protocols for similar structures .
Table 2: Physicochemical Data for Analogous Compounds
| Compound (Source) | Melting Point (°C) | Yield (%) | Molecular Formula |
|---|---|---|---|
| Cl/OMe-substituted derivative | 268–287 | 67–81 | C₂₄H₁₈ClNO₅ (example) |
| Compound | Not Provided | 77.3 | C₂₀H₁₈N₃O₅ |
Biological Activity
The compound (4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione , also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on various studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrrolidine core substituted with both a chlorophenyl and a dimethoxyphenyl group. The presence of these substituents is believed to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN2O3 |
| Molecular Weight | 364.81 g/mol |
| CAS Number | 406200-61-1 |
| Solubility | Soluble in DMSO and ethanol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate aldehydes and ketones under basic conditions. The synthesis pathway may also incorporate the use of protecting groups to facilitate selective reactions.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells.
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further research in infectious disease treatment.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antioxidant Studies :
- A study demonstrated that the compound effectively scavenges free radicals, which could be beneficial in preventing cellular damage associated with oxidative stress .
- Antimicrobial Activity :
- Anti-inflammatory Research :
Q & A
Q. What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized for yield and purity?
A multi-step synthesis is typically employed, starting with condensation of substituted pyrrolidine-2,3-dione precursors. For example, reacting 4-acetyl-3-hydroxy-5-aryl-pyrrolinones with methylamine in ethanol at 80°C under reflux for 7 hours achieves moderate yields (77.3%) after column chromatography (DCM/MeOH eluent) . Optimization involves adjusting equivalents of amine, reaction time, and solvent polarity. Purity (>99%) is confirmed via HPLC and melting point analysis .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral signatures should be observed?
- IR Spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for pyrrolidine-2,3-dione) and hydroxyl groups (~3200-3500 cm⁻¹).
- ¹H/¹³C NMR : Aromatic protons from 4-chlorophenyl (δ 7.2-7.5), 3,4-dimethoxyphenyl (δ 3.8-3.9 for OCH₃), and pyridin-2-yl (δ 8.0-8.5). Carbonyl carbons appear at ~200 ppm in ¹³C NMR.
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated via HRMS) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Use standardized antimicrobial susceptibility testing (e.g., CLSI broth microdilution) against reference strains (e.g., S. aureus ATCC 29213). Measure minimum inhibitory concentrations (MICs) and validate via time-kill assays. Include cytotoxicity screening (e.g., MTT assay on mammalian cells) to assess selectivity .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring. Avoid aqueous buffers at extreme pH to prevent hydrolysis .
Advanced Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?
Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial topoisomerase IV) to predict binding modes. Validate with molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess complex stability. QSAR models incorporating electronic (HOMO-LUMO) and steric parameters (logP, polar surface area) guide rational modifications .
Q. What strategies resolve contradictions in reported biological efficacy across studies?
- Assay Standardization : Use identical strains, media, and endpoint criteria (e.g., CLSI vs. EUCAST guidelines).
- Compound Integrity : Verify purity (>95% via HPLC) and stability (e.g., LC-MS post-assay).
- Mechanistic Studies : Combine with efflux pump inhibitors (e.g., PAβN) to identify resistance mechanisms .
Q. How does stereochemistry (4E configuration) influence physicochemical and biological properties?
The E-configuration enforces planarity, enhancing π-π stacking with aromatic residues in target proteins. Compare with Z-isomers (synthesized via photoirradiation) using chiral HPLC. Computational analysis (e.g., dipole moments, solvation free energy) quantifies polarity differences impacting bioavailability .
Q. What advanced analytical techniques validate crystallographic and electronic properties?
- Single-Crystal XRD : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding). Deposit data with CCDC (e.g., CCDC 1988019) .
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare experimental vs. theoretical IR/VCD spectra to confirm stereochemistry .
Q. How can synthetic byproducts or degradation products be identified and characterized?
Use LC-HRMS/MS with fragmentation patterns to trace impurities. Compare with synthesized reference standards. Accelerated degradation studies (acid/base/oxidative stress) identify labile groups (e.g., hydroxymethylidene). Quantify via NMR integration (<0.15% for regulatory compliance) .
Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?
- Pharmacokinetics : Administer orally to rodents; measure plasma concentration via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂.
- Toxicity : Conduct acute (14-day) and subchronic (90-day) studies, monitoring hematological, hepatic, and renal markers. Compare with positive controls (e.g., ciprofloxacin for antimicrobials) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
